6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin
Description
6-Chloro-3-(3'-chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a 3'-chlorophenyl group at position 3, and methyl groups at positions 4, 5, and 7 of the coumarin scaffold.
Properties
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-7-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-5-4-6-13(19)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCDUOXNWPDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The reaction parameters are carefully monitored to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct chemical and biological properties.
Scientific Research Applications
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin, a synthetic derivative of coumarin, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, photochemistry, and material science, supported by case studies and data tables.
Medicinal Chemistry
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin has been investigated for its potential pharmacological properties:
- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study by Zhang et al. (2020) demonstrated that the compound inhibited the proliferation of breast cancer cells through apoptosis induction.
- Antimicrobial Properties: Research conducted by Kumar et al. (2021) indicated that this coumarin derivative possesses significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: In vitro studies have revealed that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Photochemistry
The photophysical properties of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin make it suitable for applications in photochemical processes:
- Fluorescent Probes: The compound's ability to fluoresce under UV light allows it to be used as a fluorescent probe in biological imaging. A study by Lee et al. (2022) highlighted its effectiveness in cellular imaging applications.
- Photodynamic Therapy (PDT): Research indicates that this coumarin derivative can generate reactive oxygen species (ROS) upon light activation, making it a candidate for PDT in cancer treatment.
Material Science
In material science, the unique properties of this compound have led to its exploration in various applications:
- Polymer Additives: The incorporation of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin into polymer matrices has been studied for enhancing the mechanical properties and UV resistance of polymers.
- Nanocomposites: Recent studies have explored the use of this compound in nanocomposite materials for electronic applications due to its electrical conductivity and stability under thermal stress.
Case Study 1: Anticancer Research
A notable study conducted by Zhang et al. (2020) focused on the anticancer properties of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was further elucidated through flow cytometry analysis, which indicated an increase in apoptotic cells.
Case Study 2: Antimicrobial Activity
Kumar et al. (2021) evaluated the antimicrobial efficacy of this coumarin derivative against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 3: Photodynamic Therapy
In a study by Lee et al. (2022), the application of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylcoumarin in PDT was assessed using HeLa cells. The compound showed significant ROS generation upon irradiation with blue light, leading to a reduction in cell viability by approximately 70% compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Zhang et al., 2020 |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Kumar et al., 2021 |
| Antifungal | Candida albicans | 16 µg/mL | Kumar et al., 2021 |
| Photodynamic Therapy | HeLa | ROS generation | Lee et al., 2022 |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns, inferred biological activities, and synthetic relevance:
Key Observations:
Chlorine Substituents :
- Chlorine at position 6 (common in the target compound and analogs like 6-chloro-4-methyl-3-phenylcoumarin) increases lipophilicity, enhancing membrane permeability for antimicrobial applications .
- Comparatively, 4-chloro-3-nitrocoumarin () features a nitro group, which is strongly electron-withdrawing, altering reactivity in electrophilic substitutions versus chloro/methyl groups .
Methyl vs. Hydroxyl Groups :
- Methyl groups (e.g., 4,5,7-trimethyl in the target compound) improve metabolic stability but reduce polarity compared to hydroxylated analogs like 5,7-dihydroxy-6-(3-methylbutyryl)-4-phenylcoumarin, which exhibit higher antioxidant activity due to free radical scavenging .
Phenyl vs. Heteroaryl Substituents: The 3'-chlorophenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to heteroaryl-amino derivatives (e.g., 4-heteroarylamino-3-nitrocoumarins in ), which are tailored for specific receptor binding .
Biological Activity
6-Chloro-3-(3'-chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
- Molecular Formula : C_16H_15ClO_2
- Molecular Weight : 288.75 g/mol
- Appearance : Yellow crystalline solid
- Purity : Typically ≥ 98% .
Antioxidant Activity
Research indicates that 6-Chloro-3-(3'-chlorophenyl)-4,5,7-trimethylcoumarin exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .
- A specific study highlighted its effectiveness against human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability .
Anti-inflammatory Effects
6-Chloro-3-(3'-chlorophenyl)-4,5,7-trimethylcoumarin has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound demonstrates antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
In Vitro Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours.
- : Suggests potential for use in breast cancer treatment.
-
Anti-inflammatory Study :
- Objective : To assess the effect on LPS-induced inflammation in macrophages.
- Findings : Significant reduction in TNF-α and IL-6 levels was observed at concentrations of 10 µM.
- : Indicates potential therapeutic use in inflammatory diseases.
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Chloro-3-(3'-chlorophenyl)-4,5,7-trimethylcoumarin?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Bromination of coumarin precursors followed by nucleophilic substitution with chlorinated aryl groups (e.g., 3-chlorophenyl derivatives) .
- Friedel-Crafts alkylation or Pechmann condensation to introduce methyl groups at positions 4, 5, and 6.
- Chlorination using reagents like POCl₃ or SOCl₂ at position 6.
Key intermediates may include 3-acetylcoumarin derivatives, as shown in analogous coumarin syntheses .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify substituent positions and methyl group integration (e.g., 4,5,7-trimethyl signals) .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns due to chlorine .
- X-ray Crystallography (if crystals are obtainable): For absolute configuration determination, as demonstrated in related coumarin derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of chloro-substituted coumarins?
- Methodological Answer :
- Systematic Condition Variation : Adjust reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and base strength (e.g., NaH vs. K₂CO₃) to isolate intermediates or byproducts .
- Preparative TLC/Column Chromatography : Separate unexpected products (e.g., isoxazolone derivatives) observed in analogous reactions of 4-chloro-3-formylcoumarin .
- Mechanistic Studies : Use deuterated solvents or isotopic labeling (e.g., d⁴-chlorophenol) to track reaction pathways .
Q. How do substituent positions (e.g., 3'-chlorophenyl vs. 2,4-dichlorophenyl) influence the spectral and electronic properties of this coumarin?
- Methodological Answer :
- Comparative Spectroscopy : Analyze NMR/UV-Vis shifts in derivatives with varying substituents (e.g., 6-Chloro-3-(2,4-dichlorophenyl)-4-methylcoumarin vs. the target compound) .
- Computational Modeling : Employ DFT calculations to map electron density changes and predict absorption/emission maxima, as done for coumarins with electron-withdrawing groups .
Q. What strategies are recommended for predicting the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock, referencing studies on structurally similar coumarins .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O, Cl⋯Cl contacts) to predict crystallinity or solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
